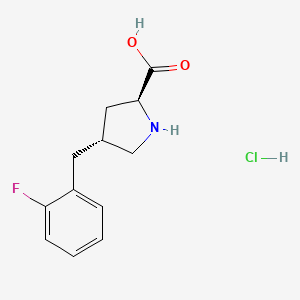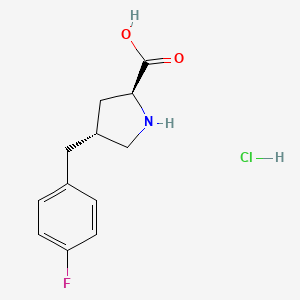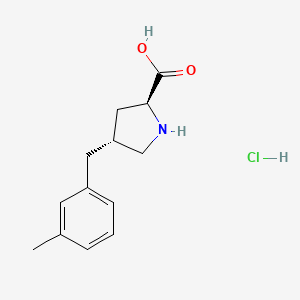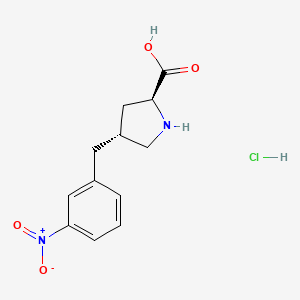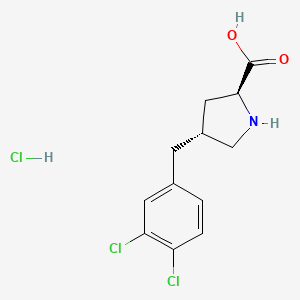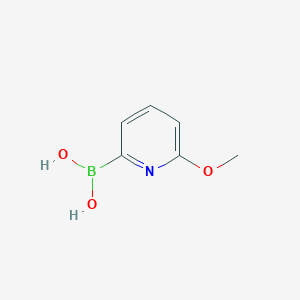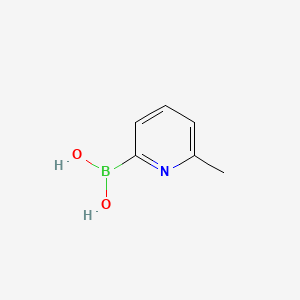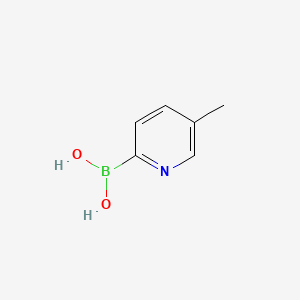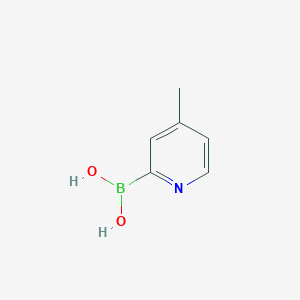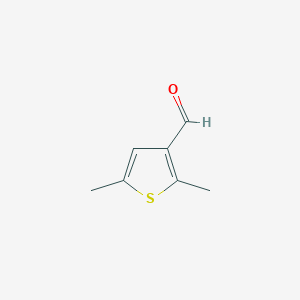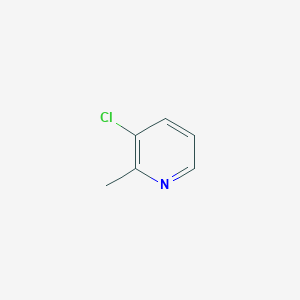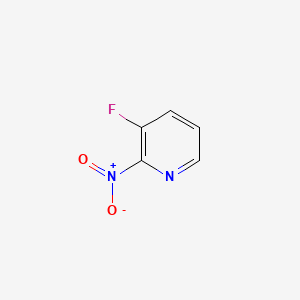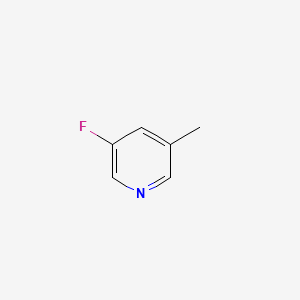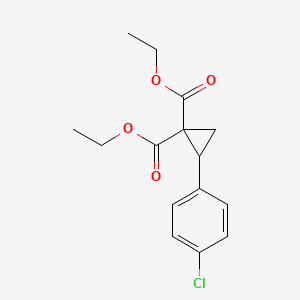
Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate
概要
説明
Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate is a chemical compound with the molecular formula C15H17ClO4 and a molecular weight of 296.75 g/mol . This compound is known for its unique cyclopropane ring structure, which imparts distinct chemical properties and reactivity.
科学的研究の応用
Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate has several scientific research applications:
作用機序
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, may influence the compound’s efficacy and stability. For example, acidic conditions might enhance ring opening, while temperature variations could impact its reactivity.
References:
生化学分析
Biochemical Properties
Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to participate in ring-opening addition reactions with nucleophilic reagents Additionally, the compound’s interaction with enzymes such as isocitrate lyase and malate synthase suggests its involvement in metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with nucleophilic reagents can lead to changes in cellular metabolism, potentially altering the cell’s energy production and utilization . Furthermore, its impact on gene expression can result in changes in protein synthesis, affecting various cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s structure allows it to participate in ring-opening addition reactions, which can lead to enzyme inhibition or activation . These interactions can result in changes in gene expression, further influencing cellular processes. The compound’s ability to interact with enzymes such as isocitrate lyase and malate synthase highlights its role in metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound’s stability can be influenced by various factors, including temperature and pH . Over time, the degradation of the compound can lead to changes in its biochemical properties, affecting its interactions with enzymes and proteins.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects . Understanding the threshold effects and potential toxicity of the compound is crucial for its safe application in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as isocitrate lyase and malate synthase, which play a role in the glyoxylate cycle . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound’s interaction with transporters and binding proteins can influence its localization and accumulation within specific cellular compartments . These interactions are crucial for determining the compound’s bioavailability and efficacy in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is vital for its activity and function. The compound’s targeting signals and post-translational modifications can direct it to specific compartments or organelles within the cell
準備方法
The synthesis of Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate typically involves the reaction of diethyl malonate with 4-chlorobenzyl chloride in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the cyclopropane ring . The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic route mentioned above can be scaled up for larger-scale production if needed.
化学反応の分析
Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Ring-Opening Reactions: The cyclopropane ring can be opened by nucleophilic reagents, such as amines, thiols, and enolates. These reactions typically proceed under mild conditions and result in the formation of open-chain products.
Substitution Reactions: The compound can undergo substitution reactions at the 4-chlorophenyl group, where the chlorine atom is replaced by other substituents, such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The ester groups in the compound can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.
類似化合物との比較
Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate can be compared with similar compounds, such as:
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate: This compound has a similar structure but lacks the chlorine atom on the phenyl ring, resulting in different reactivity and properties.
Diethyl cyclopropane-1,1-dicarboxylate: This compound lacks the phenyl group, making it less complex and with different chemical behavior.
特性
IUPAC Name |
diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO4/c1-3-19-13(17)15(14(18)20-4-2)9-12(15)10-5-7-11(16)8-6-10/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGBMFXPDCARTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C2=CC=C(C=C2)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376930 | |
| Record name | Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74444-83-0 | |
| Record name | Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


